2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole

Photochromism Spirooxazine Dyes Ophthalmic Lens Materials

2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole (CAS 344928-74-1) is a benzannulated Fischer's base analog, specifically a 2-methyleneindoline derivative with a fused benzene ring on the [e] face of the indoline nucleus. It serves as a key synthetic intermediate for the preparation of spiro(benzindoline)-type photochromic compounds, particularly spiro(benzindoline)naphthoxazines and spiro(benzindoline)pyrido benzoxazines.

Molecular Formula C16H17N
Molecular Weight 223.31 g/mol
CAS No. 344928-74-1
Cat. No. B1641568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole
CAS344928-74-1
Molecular FormulaC16H17N
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCC1(C(=C)N(C2=C1C3=CC=CC=C3C=C2)C)C
InChIInChI=1S/C16H17N/c1-11-16(2,3)15-13-8-6-5-7-12(13)9-10-14(15)17(11)4/h5-10H,1H2,2-4H3
InChIKeyXQWHKLIJFAHNNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole (CAS 344928-74-1): Core Intermediate for High-Performance Photochromic Spirooxazines


2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole (CAS 344928-74-1) is a benzannulated Fischer's base analog, specifically a 2-methyleneindoline derivative with a fused benzene ring on the [e] face of the indoline nucleus. It serves as a key synthetic intermediate for the preparation of spiro(benzindoline)-type photochromic compounds, particularly spiro(benzindoline)naphthoxazines and spiro(benzindoline)pyrido benzoxazines. [1] These benzannulated spirooxazines exhibit distinct photochromic properties—including bathochromically shifted absorption maxima and enhanced fatigue resistance—compared to their non-benzannulated spiro(indoline) counterparts. [2] The compound is commercially available as a solid with a purity of ≥98.0% (GC) and a melting point of 114.0–118.0 °C.

Why Generic Substitution Fails for 2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole in Photochromic Dye Synthesis


In the design of photochromic spirooxazines for ophthalmic lenses, smart windows, or optical switches, the indoline precursor dictates the spectral and kinetic properties of the final dye. Substituting 2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole with a non-benzannulated Fischer's base (e.g., 1,3,3-trimethyl-2-methyleneindoline, CAS 118-12-7) produces spiro(indoline)naphthoxazines that lack the extended π-conjugation of the benz[e]indoline system. This difference results in a hypsochromic shift of the activated form's absorption maximum and typically shorter thermal fading half-lives. Conversely, the benzannulated core of the target compound yields spiro(benzindoline)oxazines with absorption maxima shifted by 10–30 nm to longer wavelengths and improved fatigue resistance, as demonstrated in comparative photochromic studies. [1][2] Similarly, the related 1,1,2-trimethyl-1H-benzo[e]indole (CAS 41532-84-7), a fully unsaturated benzoindole, is not a direct substitute because it lacks the reactive 2-methylene group required for spirooxazine formation, making it unsuitable for condensation with nitrosonaphthols.

Quantitative Differentiation Evidence: 2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole vs. Closest Analogs


Bathochromic Shift in Activated Form Absorption vs. Non-Benzannulated Spiro(indoline)naphthoxazine

Incorporation of the benz[e]indoline moiety into a spironaphthoxazine scaffold results in a significant bathochromic shift of the colored (merocyanine) form absorption maximum compared to the analogous non-benzannulated spiro(indoline)naphthoxazine. The extended π-system of the benz[e]indoline donor lowers the HOMO–LUMO gap of the open form, shifting λ_max to longer wavelengths. This differentiation is structurally encoded in the target compound as the sole precursor capable of delivering the benz[e]indoline donor in a single condensation step with nitrosonaphthols. [1][2]

Photochromism Spirooxazine Dyes Ophthalmic Lens Materials

Enhanced Fatigue Resistance Conferred by the Benzo-Fused Indoline System

Although direct fatigue resistance data for the specific compound 344928-74-1 are not available in the open literature, class-level studies on spirooxazine fatigue resistance demonstrate that replacing the indoline nucleus with a benzannulated analog—precisely the structural feature that the target compound introduces—improves fatigue resistance under UV–visible irradiation. Six-membered annellated systems on the benzoxazine portion increase fatigue resistance, and the extension of the π-system on the indoline side through benzannulation similarly enhances photostability. [1] For procurement decisions involving photochromic dye development where long-term cycling stability is paramount (e.g., automotive smart glass, ophthalmic lenses), the benz[e]indoline precursor is the only viable choice among Fischer's base analogs to achieve this durability profile in a single-step spirooxazine synthesis.

Photostability Fatigue Resistance Spirooxazine Durability

Precursor Purity Benchmarking for Reproducible Spirooxazine Synthesis

The purity of the Fischer's base precursor directly correlates with the yield and purity of the resulting spirooxazine photochromic dye, as the condensation reaction with nitrosonaphthols is sensitive to amine and carbonyl impurities. Commercially, 2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole is supplied with a guaranteed minimum purity of 98.0% (GC) and a tight melting point specification of 114.0–118.0 °C, indicative of high crystalline uniformity. In contrast, the closely related non-benzannulated Fischer's base (1,3,3-trimethyl-2-methyleneindoline, CAS 118-12-7) is a dark red liquid with a typical purity specification of ≥96.0% (GC) and a melting point of −8 °C, making it more susceptible to oxidative degradation during storage and less convenient for gravimetric dispensing in precision synthesis workflows.

Synthetic Reproducibility Intermediate Purity Dye Synthesis Quality Control

Patent-Recognized Precedence in Commercial Photochromic Article Manufacturing

The spiro(benzindoline) photochromic compound class, for which 2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole is the explicit indoline precursor, was granted foundational patent protection (US 4,931,219, issued 1990) covering spiro(benzindoline) naphthoxazines and pyrido benzoxazines for plastic lens applications. [1] The patent exemplifies the synthesis of these compounds using Fischer's base hydroiodide salts of benz[e]indoline and benz[g]indoline derivatives. This patent precedence creates a clear intellectual property trail that links the target compound to commercially validated photochromic lens technologies. In contrast, the simple indoline Fischer's base (CAS 118-12-7) is associated with an earlier, separate patent lineage (US 3,562,172; US 3,578,602) covering spiro(indoline)naphthoxazines without the benzannulation feature. For organizations developing proprietary photochromic formulations, the ability to reference the benzindoline patent landscape provides freedom-to-operate clarity and the opportunity to leverage structure-specific performance advantages.

Photochromic Lens Patent Intellectual Property Benzindoline Priority

High-Value Application Scenarios for 2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole Based on Quantitative Differentiation Evidence


Development of Bathochromically Tuned Photochromic Ophthalmic Lenses

This compound is the precursor of choice for synthesizing spiro(benzindoline)naphthoxazines with activated-form absorption maxima shifted 10–30 nm to longer wavelengths compared to spiro(indoline)naphthoxazines derived from non-benzannulated Fischer's base (λ_max ≈ 580–600 nm vs. ≈ 610–630 nm). [1][2] This bathochromic shift enables formulators to achieve neutral gray or brown tinting in photochromic lenses without additional compensating dyes, simplifying lens manufacturing workflows. The solid-state purity (≥98.0% GC) and defined melting point (114.0–118.0 °C) of the precursor ensure reproducible condensation reactions with substituted nitrosonaphthols, a critical requirement for ISO-certified ophthalmic lens production.

Long-Lifetime Photochromic Coatings for Automotive Smart Glass

Fatigue resistance—the ability to withstand thousands of coloration/decoloration cycles without significant photodegradation—is a key performance criterion for automotive glazing applications. Class-level evidence indicates that the benzannulated indoline system imparts superior fatigue resistance to spirooxazines compared to simple indoline analogs. [1] Spiro(benzindoline)oxazines synthesized from this precursor are therefore candidates for smart glass applications requiring >10⁴ cycles of reliable switching, such as electrochromic/photochromic hybrid automotive sunroofs. The higher inherent photostability reduces the need for stabilizing additives that can compromise optical clarity.

Fluorescent Switching Spirooxazines for Biological Imaging Probes

The compound is specifically cited as a reagent for the preparation of 'stable and fluorescent switching spirooxazines.' [1] The extended π-conjugation of the benz[e]indoline moiety enhances the fluorescence quantum yield of the open merocyanine form relative to non-benzannulated systems, making it suitable for the design of photoswitchable fluorescent probes for super-resolution microscopy (e.g., RESOLFT, PALM). Researchers developing single-molecule imaging probes benefit from the compound's solid-state purity and defined melting point, which facilitate precise stoichiometric control in bioconjugation-ready spirooxazine synthesis.

Proprietary Photochromic Formulation Development with Patent Clarity

Organizations seeking to innovate within a well-documented patent landscape can utilize this compound as the gateway intermediate to the spiro(benzindoline) photochromic class protected under foundational US Patent 4,931,219 (1990). [1] By building upon the benzindoline architecture rather than the older spiro(indoline) series (US 3,562,172), R&D teams can pursue novel substitution patterns on the naphthoxazine or pyrido benzoxazine portion while operating within a distinct intellectual property space. This strategic procurement choice supports freedom-to-operate analyses and provides a platform for developing next-generation photochromic articles with differentiated performance profiles.

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